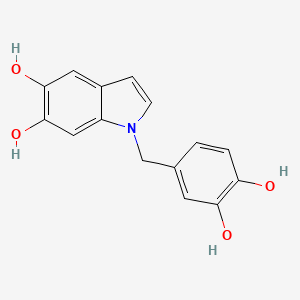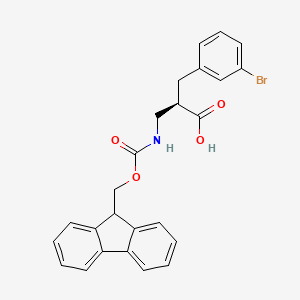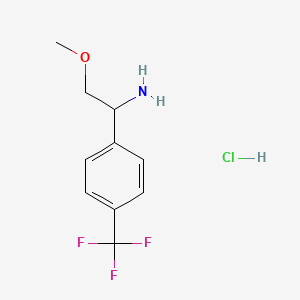
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12F3NO·HCl. It is an aromatic amine that contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis to introduce trifluoromethyl groups.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanamine
- 2-(4-(Trifluoromethyl)phenyl)ethanamine
- 2-(4-(Trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various research applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development and other applications .
Propiedades
Fórmula molecular |
C10H13ClF3NO |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13;/h2-5,9H,6,14H2,1H3;1H |
Clave InChI |
KHEDNLBBATYHAD-UHFFFAOYSA-N |
SMILES canónico |
COCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





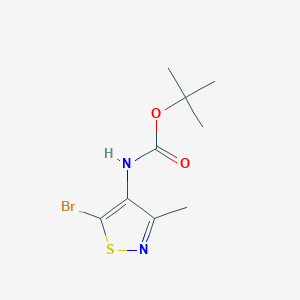
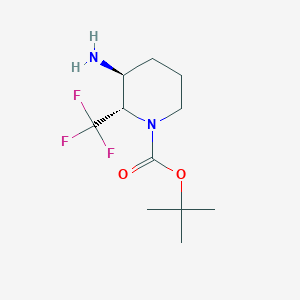
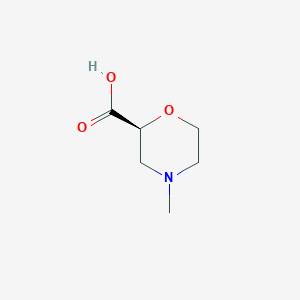
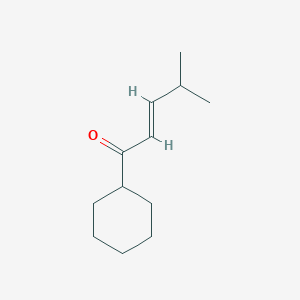
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
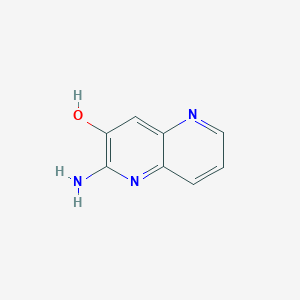
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
